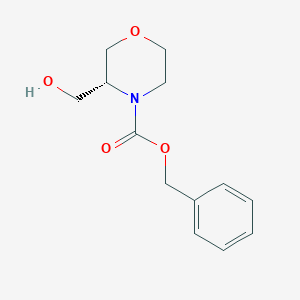

(R)-4-Cbz-3-hydroxymethylmorpholine

Descripción general

Descripción

(R)-4-Cbz-3-hydroxymethylmorpholine is a useful research compound. Its molecular formula is C13H17NO4 and its molecular weight is 251.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(R)-4-Cbz-3-hydroxymethylmorpholine is a morpholine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and applications in medicinal chemistry, emphasizing its role in various therapeutic contexts.

Chemical Structure and Properties

- Chemical Name : this compound

- CAS Number : 441717-93-7

- Molecular Formula : C13H17NO4

- Molecular Weight : 251.28 g/mol

The compound features a morpholine ring with a hydroxymethyl group and a carbobenzyloxy (Cbz) protecting group, which influences its biological interactions and stability.

Synthesis

This compound can be synthesized through various methods, including one-pot procedures that yield enantiomerically pure products. The synthesis typically involves the reaction of morpholine derivatives with appropriate aldehydes or epoxides under specific catalytic conditions to achieve the desired stereochemistry .

Anticancer Properties

Recent studies have indicated that morpholine derivatives, including this compound, exhibit significant anticancer activity. For instance, compounds derived from morpholines have been shown to inhibit cell growth in various cancer cell lines. The mechanism of action often involves the modulation of specific signaling pathways associated with cell proliferation and apoptosis.

- Case Study : In vitro assays demonstrated that related morpholine compounds can inhibit the proliferation of MLL leukemia cells, with reported GI50 values as low as 75 nM for certain derivatives . This suggests that this compound may also possess similar inhibitory effects.

Neuroprotective Effects

Morpholine derivatives are being investigated for their neuroprotective properties, particularly in relation to neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The inhibition of LRRK2 kinase activity by morpholine-based compounds has been highlighted as a potential therapeutic avenue for these conditions .

- Research Findings : Studies suggest that the inhibition of LRRK2 can reduce neuroinflammation and protect dopaminergic neurons, making these compounds valuable in treating neurodegenerative disorders .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Protein Interactions : Similar compounds have been shown to disrupt critical protein-protein interactions involved in cancer cell survival.

- Modulation of Signaling Pathways : These compounds may alter signaling cascades that control cell cycle progression and apoptosis.

- Neuroprotective Mechanisms : By targeting kinases like LRRK2, these compounds may mitigate oxidative stress and inflammation in neuronal cells.

Data Tables

Aplicaciones Científicas De Investigación

Chiral Intermediate in Drug Synthesis

(R)-4-Cbz-3-hydroxymethylmorpholine is primarily utilized as a chiral intermediate in the synthesis of various pharmaceuticals. Its ability to introduce chirality into synthetic pathways makes it valuable for producing enantiomerically pure compounds, which are crucial for the efficacy and safety of many drugs. For instance, it can be used in the synthesis of chiral amines that serve as precursors for therapeutic agents such as anti-asthmatics and other respiratory treatments .

Role in Antifungal Agents

Research indicates that derivatives of morpholine compounds, including this compound, have potential applications as antifungal agents. The compound may contribute to the design of new antifungal therapies by serving as a scaffold for developing more effective inhibitors against fungal pathogens .

Synthesis of Bioactive Compounds

The compound has been employed in the synthesis of various bioactive molecules through its hydroxymethyl and morpholine functionalities. It can participate in reactions such as nucleophilic substitutions and coupling reactions, facilitating the construction of complex molecular architectures .

Development of Epoxide Chemistry

This compound has been explored in the context of epoxide synthesis and ring-opening reactions, which are pivotal in creating diverse chemical entities used in drug development . Its ability to act as a chiral auxiliary enhances the selectivity and efficiency of these transformations.

Synthesis of Chiral Amine Fragments

A notable case study involves using this compound in synthesizing chiral amine fragments for respiratory drugs like Formoterol and Carmoterol. The compound's structure allows for straightforward modifications that yield high-purity products suitable for pharmaceutical applications .

Optimization Processes

In another study, researchers optimized the synthesis routes involving this compound to improve yields and reduce costs associated with producing chiral intermediates. This optimization included minimizing purification steps by using stable intermediates directly from reactions, demonstrating the compound's industrial applicability .

Análisis De Reacciones Químicas

Esterification of the Hydroxymethyl Group

The hydroxymethyl (-CH

OH) group undergoes esterification with acylating agents (e.g., acetic anhydride, acetyl chloride) under mild conditions. This reaction is critical for introducing protective groups or modifying solubility.

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Acetylation | Acetic anhydride, DMAP, CH | ||

| Cl | |||

| (R)-4-Cbz-3-(acetoxymethyl)morpholine | ~85% | ||

| Benzoylation | Benzoyl chloride, pyridine, RT | (R)-4-Cbz-3-(benzoyloxymethyl)morpholine | ~78% |

The esterification preserves the stereochemistry at the 3-position, as confirmed by chiral HPLC analysis .

Nucleophilic Substitution

The hydroxymethyl group can be converted to a leaving group (e.g., tosylate or mesylate) for subsequent nucleophilic substitution:

-

Tosylation : Treatment with tosyl chloride in pyridine yields the tosylate intermediate.

-

Substitution : Reacting with nucleophiles (e.g., NaN

, amines) produces azides or amines, respectively.

Example :

Oxidation Reactions

The hydroxymethyl group is oxidizable to a carboxylate or aldehyde, depending on conditions:

Electrochemical methods generate radical cations, leading to side-chain fragmentation or Ritter-type reactions with nitriles .

Deprotection of the Cbz Group

The Cbz group is cleaved via hydrogenolysis or acidic conditions:

-

Hydrogenolysis : H/Pd-C in MeOH/THF removes the Cbz group, yielding (R)-3-hydroxymethylmorpholine .

-

Alternative : BBr in CHCl selectively cleaves the benzyl ether without affecting the hydroxymethyl group .

Caution : Over-reduction of the morpholine ring is avoided by using mild hydrogen pressure (1 atm) .

Comparative Reactivity Table

| Reaction Type | Key Functional Group | Typical Reagents | Applications |

|---|---|---|---|

| Esterification | -CH$$ | ||

| _2$$OH | Ac$$ | ||

| _2$$O, BzCl | Prodrug synthesis | ||

| Oxidation | -CH$$ | ||

| _2$$OH → -COOH | KMnO$$ | ||

| _4$$, PCC | Carboxylic acid derivatives | ||

| Cbz Deprotection | Benzyloxycarbonyl | H$$ | |

| _2 | |||

| _3$$ | Amine intermediate generation |

Propiedades

IUPAC Name |

benzyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c15-8-12-10-17-7-6-14(12)13(16)18-9-11-4-2-1-3-5-11/h1-5,12,15H,6-10H2/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDIAPFRJARUCGP-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1C(=O)OCC2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@H](N1C(=O)OCC2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

441717-93-7 | |

| Record name | Phenylmethyl (3R)-3-(hydroxymethyl)-4-morpholinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=441717-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.